methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 713111-73-0
VCID: VC6213699
InChI: InChI=1S/C11H15NO3S/c1-11(2)4-6-7(5-15-11)16-9(12)8(6)10(13)14-3/h4-5,12H2,1-3H3
SMILES: CC1(CC2=C(CO1)SC(=C2C(=O)OC)N)C
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31

methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

CAS No.: 713111-73-0

Cat. No.: VC6213699

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31

* For research use only. Not for human or veterinary use.

methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate - 713111-73-0

Specification

CAS No. 713111-73-0
Molecular Formula C11H15NO3S
Molecular Weight 241.31
IUPAC Name methyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Standard InChI InChI=1S/C11H15NO3S/c1-11(2)4-6-7(5-15-11)16-9(12)8(6)10(13)14-3/h4-5,12H2,1-3H3
Standard InChI Key SVGGVCOTTKLQGH-UHFFFAOYSA-N
SMILES CC1(CC2=C(CO1)SC(=C2C(=O)OC)N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thieno[2,3-c]pyran scaffold with a methyl ester group at position 3, an amino group at position 2, and two methyl substituents at position 5 (Figure 1). This configuration confers rigidity to the bicyclic system while enhancing solubility in organic solvents like dimethyl sulfoxide (DMSO) . The amino and ester functional groups facilitate hydrogen bonding and covalent interactions with biological targets, critical for its inhibitory activity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.31 g/mol
Boiling Point413.2±45.0 °C (predicted)
Density1.235±0.06 g/cm³ (predicted)
pKa0.23±0.40 (predicted)

Structural Analogs and Comparative Analysis

Thieno[2,3-c]pyran derivatives exhibit varied biological activities depending on substituent patterns. For instance, replacing the methyl ester with an ethyl group (ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate) slightly alters solubility but maintains inhibitory potency against Rab GTPases . Conversely, the absence of a methyl group at position 5 diminishes activity, highlighting the importance of steric and electronic effects .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, often starting with cyclocondensation of thiophene derivatives with ketones. A notable method involves the intramolecular Diels-Alder reaction of thieno[2,3-c]pyran-3-ones, yielding stable intermediates that undergo decarboxylation to form the target molecule . For example, treatment of methyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate with alkynes under thermal conditions produces benzothiophenes via regioselective cycloaddition .

Reactivity and Derivative Formation

The amino and ester groups serve as handles for chemical modifications. Acylation of the amino group enhances lipophilicity, while hydrolysis of the ester yields carboxylic acid derivatives with altered binding affinities . Such modifications are critical for optimizing pharmacokinetic properties in drug development.

Biochemical Applications: Rab7 GTPase Inhibition

Mechanism of Action

Methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate acts as a competitive inhibitor of Rab7 GTPase, a key regulator of endosomal trafficking. By binding to the nucleotide-binding pocket, it displaces GTP and GDP, effectively halting Rab7’s conformational changes required for vesicle docking .

Table 2: Inhibitory Constants (Kᵢ) for Rab7 Mutants

Rab7 VariantKᵢ (μM) for BODIPY-GTPKᵢ (μM) for BODIPY-GDP
Wild-Type0.0130.021
Q67L0.0650.050
T22NInactiveInactive

Data derived from fluorescence resonance energy transfer (FRET) assays show that the compound exhibits nanomolar potency against wild-type Rab7, with a Kᵢ of 0.013 μM for GTP-bound states . The Q67L mutant, which mimics GTP-bound conformation, displays reduced sensitivity, whereas the T22N mutant (GDP-bound) is unaffected .

Cellular Implications

In B-cell cultures, pretreatment with this compound reduces class switch DNA recombination (CSR) by 40–60%, impairing antibody diversification . This effect correlates with disrupted Rab7-mediated vesicle trafficking, essential for plasma cell survival .

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